Cas no 2277127-48-5 (rac-tert-butyl (3R,4R)-3-hydroxy-4-(morpholin-4-yl)pyrrolidine-1-carboxylate)

rac-tert-butyl (3R,4R)-3-hydroxy-4-(morpholin-4-yl)pyrrolidine-1-carboxylate Chemical and Physical Properties
Names and Identifiers
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- tert-butyl (3R,4R)-3-hydroxy-4-(morpholin-4-yl)pyrrolidine-1-carboxylate
- rac-tert-butyl (3R,4R)-3-hydroxy-4-(morpholin-4-yl)pyrrolidine-1-carboxylate
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- Inchi: 1S/C13H24N2O4/c1-13(2,3)19-12(17)15-8-10(11(16)9-15)14-4-6-18-7-5-14/h10-11,16H,4-9H2,1-3H3/t10-,11-/m1/s1
- InChI Key: HFGUEMVGIZKACW-GHMZBOCLSA-N
- SMILES: O[C@@H]1CN(C(=O)OC(C)(C)C)C[C@H]1N1CCOCC1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 19
- Rotatable Bond Count: 3
- Complexity: 323
- XLogP3: 0
- Topological Polar Surface Area: 62.2
rac-tert-butyl (3R,4R)-3-hydroxy-4-(morpholin-4-yl)pyrrolidine-1-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26665880-0.05g |
rac-tert-butyl (3R,4R)-3-hydroxy-4-(morpholin-4-yl)pyrrolidine-1-carboxylate |
2277127-48-5 | 95.0% | 0.05g |
$407.0 | 2025-03-20 | |
Enamine | EN300-26665880-0.1g |
rac-tert-butyl (3R,4R)-3-hydroxy-4-(morpholin-4-yl)pyrrolidine-1-carboxylate |
2277127-48-5 | 95.0% | 0.1g |
$427.0 | 2025-03-20 | |
Enamine | EN300-26665880-2.5g |
rac-tert-butyl (3R,4R)-3-hydroxy-4-(morpholin-4-yl)pyrrolidine-1-carboxylate |
2277127-48-5 | 95.0% | 2.5g |
$949.0 | 2025-03-20 | |
Enamine | EN300-26665880-5.0g |
rac-tert-butyl (3R,4R)-3-hydroxy-4-(morpholin-4-yl)pyrrolidine-1-carboxylate |
2277127-48-5 | 95.0% | 5.0g |
$1406.0 | 2025-03-20 | |
Enamine | EN300-26665880-10.0g |
rac-tert-butyl (3R,4R)-3-hydroxy-4-(morpholin-4-yl)pyrrolidine-1-carboxylate |
2277127-48-5 | 95.0% | 10.0g |
$2085.0 | 2025-03-20 | |
Enamine | EN300-26665880-5g |
rac-tert-butyl (3R,4R)-3-hydroxy-4-(morpholin-4-yl)pyrrolidine-1-carboxylate |
2277127-48-5 | 5g |
$1406.0 | 2023-09-12 | ||
Enamine | EN300-26665880-1g |
rac-tert-butyl (3R,4R)-3-hydroxy-4-(morpholin-4-yl)pyrrolidine-1-carboxylate |
2277127-48-5 | 1g |
$485.0 | 2023-09-12 | ||
Enamine | EN300-26665880-1.0g |
rac-tert-butyl (3R,4R)-3-hydroxy-4-(morpholin-4-yl)pyrrolidine-1-carboxylate |
2277127-48-5 | 95.0% | 1.0g |
$485.0 | 2025-03-20 | |
Enamine | EN300-26665880-0.25g |
rac-tert-butyl (3R,4R)-3-hydroxy-4-(morpholin-4-yl)pyrrolidine-1-carboxylate |
2277127-48-5 | 95.0% | 0.25g |
$447.0 | 2025-03-20 | |
Enamine | EN300-26665880-0.5g |
rac-tert-butyl (3R,4R)-3-hydroxy-4-(morpholin-4-yl)pyrrolidine-1-carboxylate |
2277127-48-5 | 95.0% | 0.5g |
$465.0 | 2025-03-20 |
rac-tert-butyl (3R,4R)-3-hydroxy-4-(morpholin-4-yl)pyrrolidine-1-carboxylate Related Literature
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Yi-Tao Xu,Joyce Li Nanoscale Horiz., 2022,7, 185-191
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M. Malavolti,A. Brandi,A. Salvini,D. Giomi RSC Adv., 2015,5, 77341-77347
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Sihua Qian,Hengwei Lin RSC Adv., 2016,6, 7902-7907
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Fangyuan Lu,Renxiong Li,Nengjie Huo,Juehan Yang,Chao Fan,Xiaozhou Wang,Shengxue Yang,Jingbo Li RSC Adv., 2014,4, 5666-5670
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Ji Hoon Park,Hee Sung Lee,Junyeong Lee,Kimoon Lee,Gyubaek Lee,Kwan Hyuck Yoon,Myung M. Sung,Seongil Im Phys. Chem. Chem. Phys., 2012,14, 14202-14206
Additional information on rac-tert-butyl (3R,4R)-3-hydroxy-4-(morpholin-4-yl)pyrrolidine-1-carboxylate
Introduction to Rac-Tert-butyl (3R,4R)-3-Hydroxy-4-(morpholin-4-yl)pyrrolidine-1-carboxylate (CAS No. 2277127-48-5)
Rac-Tert-butyl (3R,4R)-3-hydroxy-4-(morpholin-4-yl)pyrrolidine-1-carboxylate, identified by its CAS number 2277127-48-5, is a compound of significant interest in the field of pharmaceutical chemistry. This molecule, characterized by its complex stereochemistry and functional groups, has garnered attention for its potential applications in drug development and medicinal research.
The compound's structure consists of a pyrrolidine core substituted with a tert-butyl group at the 1-position, a hydroxyl group at the 3-position, and a morpholine moiety at the 4-position. This specific arrangement of functional groups contributes to its unique chemical properties and biological activities. The stereochemistry at the 3R and 4R positions is particularly noteworthy, as it influences the molecule's interactions with biological targets.
In recent years, there has been growing interest in the development of chiral drugs due to their improved efficacy and reduced side effects compared to their racemic counterparts. Rac-Tert-butyl (3R,4R)-3-hydroxy-4-(morpholin-4-yl)pyrrolidine-1-carboxylate exemplifies this trend, as its stereochemistry is crucial for its pharmacological activity. Researchers have been exploring its potential as a lead compound in the design of novel therapeutic agents.
One of the most compelling aspects of this compound is its potential role in the treatment of neurological disorders. Studies have suggested that molecules with similar structural features may interact with neurotransmitter receptors, potentially leading to new treatments for conditions such as Alzheimer's disease and Parkinson's disease. The morpholine group, in particular, has been identified as a key pharmacophore in several neuroactive compounds.
Furthermore, the hydroxyl group at the 3-position provides a site for further chemical modification, allowing researchers to explore various derivatives with enhanced biological activity. This flexibility makes Rac-Tert-butyl (3R,4R)-3-hydroxy-4-(morpholin-4-yl)pyrrolidine-1-carboxylate a valuable scaffold for drug discovery programs. The tert-butyl group also contributes to the molecule's stability and solubility, making it suitable for various formulation strategies.
Recent advances in computational chemistry have enabled more efficient screening of potential drug candidates. By leveraging molecular modeling techniques, researchers can predict the binding affinity of Rac-Tert-butyl (3R,4R)-3-hydroxy-4-(morpholin-4-yl)pyrrolidine-1-carboxylate to target proteins. These simulations have helped identify key interactions that may contribute to its therapeutic effects.
The synthesis of this compound presents both challenges and opportunities. Traditional synthetic routes have been optimized to improve yield and enantioselectivity. Techniques such as asymmetric hydrogenation and chiral resolution have been employed to achieve high levels of purity. These advancements are crucial for ensuring that the final product meets the stringent requirements of pharmaceutical applications.
Preclinical studies have begun to explore the pharmacokinetic properties of Rac-Tert-butyl (3R,4R)-3-hydroxy-4-(morpholin-4-yl)pyrrolidine-1-carboxylate. These investigations are essential for understanding how the compound is absorbed, distributed, metabolized, and excreted by the body. Such data is critical for determining appropriate dosing regimens and identifying potential toxicity profiles.
The potential therapeutic applications of this compound extend beyond neurological disorders. Preliminary research has suggested that it may also have anti-inflammatory and analgesic properties. These findings open up new avenues for investigation and highlight the broad therapeutic scope of Rac-Tert-butyl (3R,4R)-3-hydroxy-4-(morpholin-4-yl)pyrrolidine-1-carboxylate.
As our understanding of molecular interactions continues to evolve, so does our ability to design more effective drugs. Rac-Tert-butyl (3R,4R)-3-hydroxy-4-(morpholin-4-yl)pyrrolidine-1-carboxylate represents a promising example of how structural complexity can be leveraged to develop novel therapeutic agents. Its unique combination of functional groups and stereochemistry makes it a valuable asset in the ongoing quest to combat human disease.
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